![molecular formula C14H22OSi B3148999 Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- CAS No. 66324-10-5](/img/structure/B3148999.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-, also known as TMS-PE, is a commonly used reagent in organic synthesis. It is a versatile compound that can be used for a variety of reactions, including cross-coupling, reduction, and oxidation. In recent years, there has been a growing interest in the use of TMS-PE in scientific research due to its unique properties and potential applications.
Mechanism of Action
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is a highly reactive compound that can undergo a variety of reactions, including nucleophilic substitution, oxidation, and reduction. It is often used as a source of the phenylethynyl group in cross-coupling reactions, where it can react with a variety of nucleophiles to form new carbon-carbon bonds.
Biochemical and physiological effects:
While Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is not typically used in biochemical or physiological studies, it has been shown to have some biological activity. It has been reported to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One advantage of using Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- in lab experiments is its versatility. It can be used in a variety of reactions and can be easily modified to suit specific needs. However, Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- can be difficult to handle and can be sensitive to air and moisture, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research involving Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-. One area of interest is the development of new synthetic methods using Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- as a reagent. Another potential direction is the use of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- in the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the biological activity of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- and its potential as a therapeutic agent.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- has been used in a variety of scientific research applications, including the synthesis of natural products, pharmaceuticals, and materials science. It has been used as a reagent in the synthesis of anticancer agents, antibiotics, and other biologically active compounds. Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- has also been used in the development of new materials, including polymers and metal-organic frameworks.
properties
IUPAC Name |
tert-butyl-dimethyl-(1-phenylethenoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBKTYVIOLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451333 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66324-10-5 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



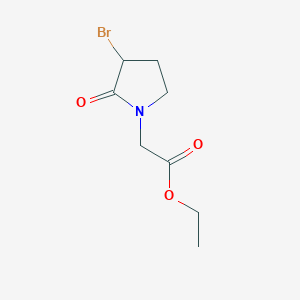
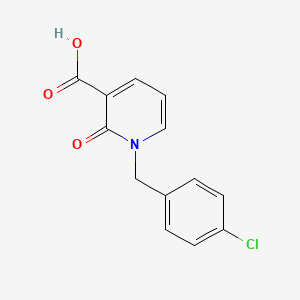

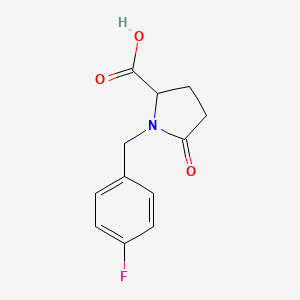
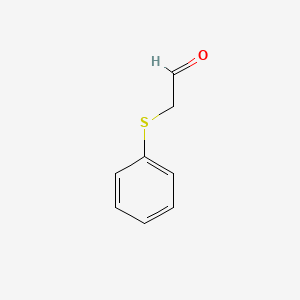
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)

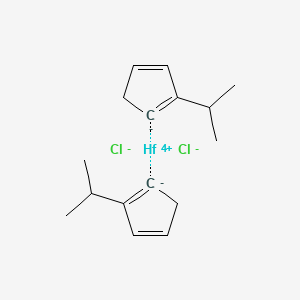
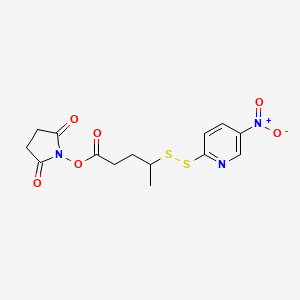

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)